Drospirenone 3,5,5'-Triol

Description

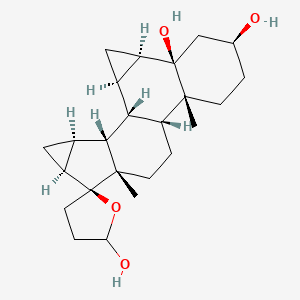

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVUYESNBMHRRM-RXQUABEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Confirmation of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of complex organic molecules. For Drospirenone (B1670955) 3,5,5'-Triol, both ¹H and ¹³C NMR are essential.

In ¹H NMR, the presence of the 17α-(3-hydroxypropyl) side chain would be indicated by distinct signals corresponding to the methylene (B1212753) protons of the propyl group, with their chemical shifts and coupling patterns providing information about their environment. The protons of the two cyclopropane (B1198618) rings (6β,7β and 15β,16β-dimethylene groups) would appear in the upfield region, a characteristic feature of such strained ring systems. The methyl protons would also show characteristic singlet signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the carbonyl group in the parent drospirenone would be absent, and instead, a signal for the C5-hydroxyl group would be observed. The carbons of the hydroxypropyl side chain and the dimethylene bridges would also have distinct chemical shifts, confirming their presence and connectivity.

Table 1: Hypothetical ¹H NMR Data for Drospirenone 3,5,5'-Triol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-18 (CH₃) | ~0.90 | s | - |

| H-19 (CH₃) | ~1.05 | s | - |

| 6,7-CH₂ (cyclopropyl) | 0.40-0.80 | m | - |

| 15,16-CH₂ (cyclopropyl) | 0.50-0.90 | m | - |

| -CH₂-CH₂-CH₂-OH | 1.50-1.80, 3.60 | m, t | 6.5 |

| 3-OH | ~4.00 | br s | - |

| 5-OH | ~4.50 | s | - |

| 17-OH | ~4.20 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-18 (CH₃) | ~16.0 |

| C-19 (CH₃) | ~18.5 |

| 6,7-CH₂ (cyclopropyl) | 10.0-20.0 |

| 15,16-CH₂ (cyclopropyl) | 12.0-22.0 |

| -CH₂-CH₂-CH₂-OH | ~25.0, ~30.0, ~62.0 |

| C-3 | ~72.0 |

| C-5 | ~75.0 |

| C-17 | ~85.0 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₂₄H₃₆O₃. The fragmentation pattern observed in the mass spectrum would also offer structural information, with characteristic losses of water molecules from the triol functionality and fragmentation of the hydroxypropyl side chain and the steroid core.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the three hydroxyl groups. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, which would be present in drospirenone, confirms its reduction to a hydroxyl group. The C-H stretching vibrations of the alkane backbone and the cyclopropyl (B3062369) groups would be observed around 2850-3000 cm⁻¹.

Chirality and Stereoisomeric Considerations of the Triol Moiety

The structure of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol contains multiple chiral centers, leading to a complex stereochemical landscape. The core steroid skeleton has a defined stereochemistry at positions such as C-8, C-9, C-10, C-13, and C-14. The addition of the dimethylene bridges at the 6β,7β and 15β,16β positions introduces further stereocenters.

Conformational Analysis and Molecular Modeling Studies

To gain a deeper understanding of the three-dimensional structure and flexibility of this compound, conformational analysis and molecular modeling studies are employed. These computational methods can predict the most stable conformations of the molecule by calculating the potential energy associated with different spatial arrangements of its atoms.

Synthetic Methodologies and Preparation for Research Applications

Chemical Synthesis Pathways of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol

The creation of this complex triol is a testament to the precision of modern organic synthesis, involving multiple steps that build upon a foundational steroid scaffold.

Multi-Step Synthesis from Steroidal Precursors

The synthesis of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol typically begins with a more readily available steroidal starting material. One common pathway starts from 17α-(3-hydroxy-1-propynyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol. google.com This precursor is then subjected to a hydrogenation reaction to reduce the alkyne group to the corresponding saturated propyl chain, yielding the target triol. google.com

Another documented route initiates from 7α-chloro-5,6β-epoxy-15β,16β-methylene-3β-pivaloyloxy-5β-androstan-17-one. This pathway involves a series of transformations including epoxy ring-opening, dehalogenation, and hydrolysis of the pivaloyl protecting group to reveal the hydroxyl functions. The introduction of the dimethylene groups at the 6,7 and 15,16 positions is a critical step, often achieved through reactions with reagents like dibromomethane. google.com The 17-keto group is then reacted with a suitable three-carbon nucleophile, such as the anion of propargyl alcohol, followed by hydrogenation to form the 17α-(3-hydroxypropyl) side chain. bohrium.com

Regioselective and Stereoselective Hydroxylation Reactions

Achieving the specific stereochemistry of the three hydroxyl groups in 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol is a significant challenge. The synthesis relies on a combination of substrate-controlled reactions and the use of stereoselective reagents. The 5β-hydroxyl group is often established early in the synthetic sequence, influencing the stereochemical outcome of subsequent reactions.

While chemical methods for hydroxylation are prevalent, the pharmaceutical industry is increasingly exploring biocatalytic approaches. Microbial hydroxylation, for instance, can introduce hydroxyl groups into steroid cores with high regio- and stereoselectivity under mild conditions. google.combohrium.com For example, specific fungal strains can be used to hydroxylate steroid precursors at desired positions, offering a potentially more efficient and environmentally benign alternative to traditional chemical methods. google.com

Optimization of Reaction Conditions for Yield and Purity

The industrial production of this triol intermediate necessitates the optimization of each synthetic step to maximize yield and ensure high purity, which is critical for the subsequent conversion to drospirenone (B1670955). Key parameters that are often fine-tuned include the choice of solvents, reaction temperature, and the stoichiometry of reagents. For instance, in the hydrogenation of the propynyl (B12738560) precursor, the choice of catalyst (e.g., palladium on carbon) and the solvent system (e.g., a mixture of THF, methanol, and pyridine) are crucial for achieving complete reduction without affecting other functional groups. google.comchemicalbook.com

| Parameter | Condition 1 | Condition 2 | Outcome |

|---|---|---|---|

| Catalyst | 10% Pd/C | 5% Pd/C | 10% Pd/C showed efficient conversion. google.com |

| Solvent | THF | THF/Methanol/Pyridine (B92270) | The mixed solvent system improved solubility and reaction rate. google.com |

| Temperature | 25°C | 50°C | Lower temperatures favored selectivity and minimized side reactions. google.com |

Role as a Key Intermediate in the Total Synthesis of Drospirenone

The significance of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol lies in its direct conversion to the final active pharmaceutical ingredient, drospirenone. This transformation is achieved through a carefully controlled oxidation process.

Transformation into Drospirenone via Oxidative Reactions

The conversion of the triol to drospirenone involves the oxidation of both the 3β-hydroxyl group to a ketone and the 17α-(3-hydroxypropyl) side chain to a γ-lactone. This is typically followed by an acid-catalyzed dehydration to introduce the C4-C5 double bond, forming the final α,β-unsaturated ketone system of drospirenone.

Historically, this oxidation was often carried out using chromium (VI) oxide in a mixture of pyridine and water. tapi.comijpsr.com However, due to the high toxicity and carcinogenic nature of chromium (VI) compounds, significant research has been dedicated to finding safer and more environmentally friendly alternatives. tapi.comijpsr.com

Development of Greener Synthetic Routes Avoiding Toxic Reagents

The push towards green chemistry has led to the development of several alternative oxidative methods for the conversion of the triol to drospirenone. These methods aim to replace hazardous reagents with more benign and efficient catalytic systems.

One prominent greener approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like calcium hypochlorite (B82951) or sodium hypochlorite. researchgate.net This system operates under mild conditions and avoids the use of heavy metals. researchgate.net Another strategy employs alkali metal permanganates, such as potassium permanganate, as the oxidizing agent. Ruthenium salts have also been utilized as catalysts for this transformation. google.com More recently, methods using 2-iodoxybenzoic acid (IBX) have been explored, which can selectively oxidize the 3β-hydroxy group. researchgate.net

| Oxidizing System | Advantages | Disadvantages |

|---|---|---|

| Chromium (VI) Oxide/Pyridine | Established method | Highly toxic, carcinogenic, environmental concerns. tapi.comijpsr.com |

| TEMPO/Calcium Hypochlorite | Avoids heavy metals, mild conditions. researchgate.net | TEMPO can be expensive. |

| Alkali Metal Permanganate | Inexpensive and non-toxic reagents. | Can require careful control to avoid over-oxidation. |

| Ruthenium Salts | Catalytic amounts needed. google.com | Ruthenium is a precious metal and must be removed from the final product. tapi.com |

| 2-Iodoxybenzoic Acid (IBX) | Selective for the 3β-hydroxy group. researchgate.net | Stoichiometric amounts may be required. |

Enzymatic and Microbial Biotransformation for Triol Generation

The biotransformation of drospirenone has been explored as a viable method for producing hydroxylated metabolites, which can serve as precursors or analogs for research applications. This process leverages the metabolic machinery of microorganisms, particularly fungi, to carry out specific oxidative reactions on the drospirenone molecule. bohrium.com These biocatalytic systems offer the advantage of high selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing the generation of hazardous waste associated with traditional chemical synthesis. bohrium.com

A variety of fungal strains have been investigated for their ability to transform drospirenone. conicet.gov.ar Strains from the order Mucorales, such as Absidia corymbifera, Absidia coerulea, Mucor plumbeus, Rhizopus oryzae, and Syncephalastrum racemosum, have been a primary focus of this research. conicet.gov.aruba.ar Additionally, Cunninghamella elegans has demonstrated the capacity to metabolize drospirenone into several hydroxylated derivatives. nih.govoaepublish.com

The isolation and characterization of these fungal strains are critical first steps in developing a biotransformation process. Strains are often sourced from culture collections, such as the BAFC (Buenos Aires Facultad de Ciencias, Culture Collection of the University of Buenos Aires). conicet.gov.ar Once obtained, the fungi are typically cultured in specific media to promote growth before being introduced to the drospirenone substrate. The biotransformation can be carried out using either growing cells, where the substrate is added to an actively growing culture, or resting cells, which involves harvesting the fungal biomass and resuspending it in a buffer with the substrate. conicet.gov.ar The resting cell method is often preferred as it can lead to a cleaner reaction profile and simpler downstream processing. conicet.gov.ar

Several parameters must be optimized to achieve efficient biotransformation, including the choice between growing and resting cells, inoculum size, agitation speed, substrate concentration, temperature, pH, and the use of co-solvents to improve the solubility of the steroidal substrate. conicet.gov.ar

Below is a table summarizing some of the fungal strains used in drospirenone biotransformation studies and the resulting metabolites.

| Fungal Strain | Metabolites Produced | Reference |

| Absidia corymbifera BAFC 1072 | 11α-hydroxy drospirenone, 11α-hydroxy-17-epi-drospirenone, 11β-hydroxy drospirenone, 2β-hydroxy drospirenone | conicet.gov.ar |

| Absidia coerulea | 11α-hydroxy drospirenone, 11α-hydroxy-17-epi-drospirenone, 11β-hydroxy drospirenone, 2β-hydroxy drospirenone | conicet.gov.ar |

| Syncephalastrum racemosum | Primarily 11α-hydroxy drospirenone | conicet.gov.ar |

| Cunninghamella elegans ATCC 36114 | 14α-hydroxy drospirenone, 3,11-dioxo-drospirenone, 3,12-dioxo-drospirenone, 11β,14α-dihydroxy-drospirenone, 11α-hydroxy drospirenone | nih.gov |

The biotransformation of drospirenone by fungal biocatalysts primarily involves hydroxylation and, in some cases, epimerization. conicet.gov.ar The regioselectivity and stereoselectivity of these reactions are highly dependent on the specific fungal strain and its enzymatic machinery, particularly cytochrome P450 monooxygenases. conicet.gov.arnih.gov

Hydroxylation at the C-11 position of the steroid nucleus is a well-documented reaction carried out by a wide variety of microorganisms. conicet.gov.ar In the case of drospirenone, both 11α- and 11β-hydroxy derivatives have been produced. Syncephalastrum racemosum has shown high regio- and stereoselectivity, yielding almost exclusively the 11α-hydroxy derivative. conicet.gov.ar In contrast, Absidia corymbifera and Absidia coerulea produce a mixture of 11α- and 11β-hydroxylated products. conicet.gov.ar

Hydroxylation at other positions, such as C-2 and C-14, has also been observed. conicet.gov.arnih.gov The formation of 2β-hydroxy drospirenone by Absidia species is a notable finding, as hydroxylation at this position is less commonly reported. conicet.gov.ar Cunninghamella elegans has been shown to produce a 14α-hydroxy metabolite, as well as a dihydroxylated product, 11β,14α-dihydroxy-drospirenone. nih.gov

A particularly interesting transformation catalyzed by Absidia corymbifera and Absidia coerulea is the epimerization at the C-17 position, leading to the formation of 11α-hydroxy-17-epi-drospirenone. conicet.gov.ar This is a significant discovery, as microbial epimerization of the C-17 position in steroids is not commonly documented. conicet.gov.ar

The reaction mechanism for these transformations generally involves the activation of molecular oxygen by a cytochrome P450 enzyme, followed by the insertion of an oxygen atom into a C-H bond of the drospirenone molecule. The substrate specificity is determined by the active site of the particular enzyme, which dictates the position and stereochemistry of the hydroxylation. The formation of multiple hydroxylated products by a single organism suggests the involvement of several different hydroxylase enzymes. nih.gov

The following table details the types of biotransformation reactions observed with different fungal genera.

| Fungal Genus | Primary Reaction Types | Observed Products | Reference |

| Absidia | Hydroxylation, Epimerization | C-11, C-2 hydroxylation; C-17 epimerization | conicet.gov.ar |

| Syncephalastrum | Regio- and stereoselective hydroxylation | C-11α hydroxylation | conicet.gov.ar |

| Cunninghamella | Hydroxylation, Oxidation | C-11, C-14 hydroxylation; formation of dioxo-metabolites | nih.gov |

Degradation Pathways and Stability Assessment in Research Contexts

Identification of 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol as a Degradation Product

Research has conclusively identified 17α-(3-Hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triol as a primary degradation product of drospirenone (B1670955) under alkaline conditions. hw.ac.ukscirp.org This transformation involves the hydrolysis of the γ-lactone ring present in the drospirenone structure.

Forced degradation studies, a common practice in pharmaceutical research to understand the stability of a drug substance, have been instrumental in characterizing this degradation pathway. In a typical study, a solution of drospirenone is subjected to alkaline stress, for instance, by refluxing with sodium hydroxide (B78521). One such study utilized varying strengths of NaOH (0.1N, 0.5N, and 1.0N) at 60°C for 30 minutes to induce degradation. hw.ac.uk The resulting degradation product was then isolated and its structure was elucidated using techniques such as mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, confirming its identity as the triol. hw.ac.uk

The formation of the triol occurs through the cleavage of the ester bond in the lactone ring, followed by the reduction of the ketone group at the C-3 position and the opening of the epoxide ring, if present in a precursor. The presence of hydroxyl groups at positions 3, 5, and 17 in the steroid nucleus is a defining characteristic of this degradation product.

In addition to alkaline hydrolysis, drospirenone is susceptible to degradation under acidic and oxidative conditions, leading to different degradation products.

Under acidic conditions , drospirenone undergoes degradation to form a different set of impurities. Forced degradation studies involving exposure to hydrochloric acid (e.g., 0.1N HCl at 80°C for 1 hour) have been performed to characterize these pathways. hw.ac.uk It has been reported that under acidic stress, drospirenone can degrade to a significant extent, with one study noting approximately 20% degradation in 1M HCl after 30 minutes. researchgate.net Another study identified the acidic degradation product as 3-oxo-15α,16α-dihydro-3'H-cyclopropa ijpsr.comrjpbcs.com-17α-pregna-4,6-diene-21,17-carbolactone. hw.ac.uk

Oxidative degradation also poses a threat to the stability of drospirenone. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidation products. Studies have shown that drospirenone degrades in the presence of H₂O₂, with the extent of degradation increasing with higher concentrations of the oxidizing agent and elevated temperatures. researchgate.netsemanticscholar.org For instance, degradation of up to 19% has been observed in 1% H₂O₂ after 1 hour. researchgate.netsemanticscholar.org

Forced Degradation Studies for Stability Indicating Methods

Forced degradation studies are a cornerstone in the development of stability-indicating analytical methods. These methods are crucial in research and quality control to accurately quantify the active compound in the presence of its degradation products. By intentionally degrading the compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic), researchers can identify the potential degradation products and ensure that the analytical method can separate them from the parent compound.

Several studies have detailed the forced degradation of drospirenone to develop and validate stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods. hw.ac.ukresearchgate.netresearchgate.net These studies systematically expose drospirenone to a range of stress conditions, as summarized in the table below.

Table 1: Summary of Forced Degradation Conditions for Drospirenone

| Stress Condition | Reagent and Conditions | Observed Degradation |

|---|---|---|

| Alkaline | 0.1N, 0.5N, 1.0N NaOH, reflux at 60°C for 30 min hw.ac.uk | Significant degradation, formation of Drospirenone 3,5,5'-Triol hw.ac.uk |

| Acidic | 0.1N, 0.5N, 1.0N HCl, reflux at 80°C for 1 hr hw.ac.uk | Significant degradation hw.ac.uk |

| Oxidative | 1% and 3% H₂O₂, at room temperature or 80°C for 1 hr researchgate.netsemanticscholar.org | Significant degradation researchgate.netsemanticscholar.org |

| Thermal | Solid drug heated at 80°C for 1 hr hw.ac.uk | Minimal degradation researchgate.net |

| Neutral Hydrolysis | Solid drug in distilled water, heated at 80°C for 1 hr hw.ac.uk | Minimal degradation |

The data generated from these studies, including the percentage of degradation under each condition, are vital for establishing the stability profile of drospirenone and for the validation of analytical methods as per regulatory guidelines.

Characterization of Degradation Kinetics and Mechanisms in Controlled Environments

While forced degradation studies identify the degradation products, a deeper understanding of the degradation process requires the characterization of its kinetics and mechanisms. The degradation of drospirenone, particularly under alkaline conditions leading to the formation of the triol, is a hydrolytic reaction. The mechanism of alkaline hydrolysis of lactones, such as the one in drospirenone, generally follows a bimolecular acyl-nucleophilic substitution (BAC2) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring, leading to a tetrahedral intermediate, which then collapses to yield the carboxylate and alcohol functions, effectively opening the ring.

The rate of this hydrolysis is dependent on the concentration of both the drospirenone and the hydroxide ions, indicating a second-order reaction kinetics. However, if the hydroxide ion concentration is kept constant and in large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the drospirenone concentration.

While detailed kinetic parameters such as rate constants (k) for the degradation of drospirenone under various conditions are not extensively reported in the public domain, the percentage of degradation observed in forced degradation studies provides a semi-quantitative measure of the reaction rate under specific experimental setups. For example, the observation of significant degradation within 30 minutes under alkaline conditions at 60°C suggests a relatively fast reaction rate under these conditions. hw.ac.uk

Implications for Storage and Handling of Research Materials

The susceptibility of drospirenone to degradation, particularly the formation of this compound in the presence of bases, has significant implications for the storage and handling of research materials. To maintain the integrity and purity of drospirenone samples, specific precautions must be taken.

Storage Conditions:

Temperature: Drospirenone should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), unless otherwise specified by the supplier. Storing at lower temperatures, such as refrigeration (2°C to 8°C), can also be a suitable option to slow down potential degradation processes.

pH: Contact with alkaline or acidic substances should be strictly avoided. Buffers used for dissolving or analyzing drospirenone should be neutral or slightly acidic, and their pH should be carefully controlled. Glassware should be thoroughly rinsed to remove any residual basic detergents.

Light: Although drospirenone is relatively stable to photolytic degradation, it is good practice to store it in light-resistant containers to prevent any potential light-induced degradation.

Moisture: Drospirenone should be stored in a dry environment, as the presence of moisture can facilitate hydrolytic degradation, especially if basic or acidic impurities are present.

Handling Procedures:

Solvents: When preparing solutions of drospirenone for research purposes, the choice of solvent is critical. High-purity, neutral solvents should be used. The stability of drospirenone in the chosen solvent should be established if the solutions are to be stored for an extended period.

Analytical Standards: When using this compound as a reference standard for analytical purposes, it should be handled and stored under conditions that prevent its further degradation. As a poly-hydroxylated steroid, it may be susceptible to oxidation. Storage in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures is advisable.

Monitoring for Degradation: For long-term research studies involving drospirenone, it is prudent to periodically re-analyze the purity of the stored material using a validated stability-indicating method to detect the presence of degradation products like the triol.

By adhering to these storage and handling guidelines, researchers can minimize the degradation of drospirenone and ensure the reliability and reproducibility of their experimental results.

Advanced Analytical Methods for Quantification and Impurity Profiling

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a steroidal compound like Drospirenone (B1670955) 3,5,5'-Triol, various chromatographic techniques are indispensable for its analysis and the characterization of any related impurities.

High-Performance Liquid Chromatography (HPLC) Methods for Triol Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like Drospirenone 3,5,5'-Triol. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of drospirenone and its related substances. While specific methods exclusively for this compound are not extensively detailed in publicly available literature, the principles and parameters used for the analysis of drospirenone and its impurities can be readily adapted.

A typical RP-HPLC method for the analysis of drospirenone-related compounds, which would be applicable for the triol, involves a C18 column as the stationary phase. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the chromophoric properties of the triol.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability and accuracy of the results. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of Drospirenone-Related Compounds

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water/Buffer mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 245 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound and its closely related impurities, UPLC can provide superior separation efficiency, enabling the resolution of compounds that may co-elute in an HPLC system. The shorter analysis times offered by UPLC also lead to higher sample throughput, which is particularly advantageous in high-volume quality control environments. The principles of separation and detection in UPLC are analogous to HPLC, with the primary difference being the performance gains derived from the smaller particle size of the stationary phase. A UPLC-MS/MS method has been developed for the highly selective and sensitive analysis of drospirenone in human plasma, demonstrating the power of this technique in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a relatively non-volatile steroid, direct analysis by GC-MS is challenging. However, derivatization can be employed to convert the triol into a more volatile and thermally stable derivative suitable for GC analysis. Common derivatization reagents for hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) which replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrometer acts as a highly specific detector, providing structural information based on the fragmentation pattern of the derivatized triol. While a specific GC-MS method for this compound is not readily found, the general approach is well-established for the analysis of other steroids in various matrices.

Mass Spectrometry Approaches for Structure Confirmation and Quantification in Complex Matrices

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of compounds, including this compound. When coupled with a chromatographic separation technique like LC or GC, it provides a powerful platform for analyzing complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically performed by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting fragment ions. This process provides a wealth of structural information and enhances the selectivity of the analysis.

For the structural confirmation of this compound, a precursor ion corresponding to the protonated or sodiated molecule ([M+H]+ or [M+Na]+) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into characteristic fragment ions. The pattern of these fragment ions, known as the product ion spectrum, is like a fingerprint for the molecule and can be used to confirm its identity. This technique is particularly useful for distinguishing between isomers that may have the same mass but different structures.

Quantitative Analysis in In Vitro or Animal Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates from in vitro or animal studies. The high selectivity of MS/MS allows for the detection and quantification of analytes at very low concentrations, even in the presence of complex biological interferences.

In a typical quantitative LC-MS/MS assay for this compound, a stable isotope-labeled internal standard (SIL-IS) of the triol would be added to the biological sample. The sample would then undergo extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove proteins and other interfering substances. The extracted sample is then injected into the LC-MS/MS system. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of the triol in the sample. This approach provides excellent accuracy, precision, and sensitivity for pharmacokinetic and metabolic studies.

Validation of Analytical Methods for Research and Impurity Assessment (e.g., ICH Guidelines for Research Impurities)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For research and the assessment of impurities like this compound, adherence to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH), is fundamental. europa.eu These guidelines outline a systematic approach to demonstrating that an analytical procedure is reliable, accurate, and precise for the quantification of impurities and the main active pharmaceutical ingredient (API). europa.euhumanjournals.com

The primary objective is to prove that the analytical method can accurately detect and quantify impurities, ensuring the safety and efficacy of the final drug product. veeprho.com High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed techniques for this purpose. veeprho.comoup.comresearchgate.net

Validation of these methods involves evaluating several key parameters as stipulated by ICH guideline Q2(R1). europa.euhumanjournals.com

Specificity Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For impurity profiling of Drospirenone, the method must be able to separate the peak of this compound from the peaks of Drospirenone, other related impurities, and any excipients present in the formulation. ijcpa.inbepls.com This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ijper.orgresearchgate.net The analytical method must then show clear resolution between all resulting peaks. drugfuture.com

Linearity and Range Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

For impurity quantification, the range typically covers from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. europa.eu Studies on Drospirenone impurities have demonstrated linearity over specific concentration ranges, confirmed by a high correlation coefficient (r²), which is typically expected to be greater than 0.99. researchgate.netafricanjournalofbiomedicalresearch.com

Table 1: Linearity Data for Drospirenone and Related Impurities

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Drospirenone | 1.5 - 90 | > 0.997 |

| Drospirenone-related impurities | 1.5 - 90 | > 0.997 |

| Drospirenone | 10 - 60 | 0.999 |

| Drospirenone | 5 - 60 | Not specified |

| Estetrol (in combination) | 189 - 567 | Not specified |

| Drospirenone (in combination) | 40 - 120 | Not specified |

This table is a representation of data found in cited sources. researchgate.netafricanjournalofbiomedicalresearch.comoup.comgreenpharmacy.info

Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed using a recovery study, where a known amount of the impurity standard (like this compound) is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). europa.euafricanjournalofbiomedicalresearch.com The method is then used to analyze these samples, and the percentage of the impurity that is recovered is calculated. The acceptance criteria for recovery are typically within a range of 97-103%. researchgate.net

Table 2: Accuracy (Recovery) Data for Drospirenone Impurities

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 24 | - | 98.5% - 101.2% |

| 100% | 48 | - | 99.1% - 100.8% |

| 120% | 72 | - | 98.9% - 101.5% |

This table is a composite representation of typical recovery study results as described in the cited literature. oup.comnih.govresearchgate.net The specific values are illustrative of expected outcomes.

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration. europa.eu

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. europa.euijcpa.in

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the acceptance criterion for %RSD is generally not more than 2%. humanjournals.comresearchgate.net

Table 3: Precision Data for Drospirenone and Impurities

| Parameter | Analyte | Concentration | % RSD (n=6) |

|---|---|---|---|

| Repeatability | Drospirenone | 120 µg/mL | < 0.5% |

| Repeatability | Ethinyl Estradiol | 1.2 µg/mL | < 0.5% |

| Repeatability | Levomefolate | 18.04 µg/mL | < 0.5% |

Data is based on findings from a study on Drospirenone and other active ingredients. The low %RSD indicates high precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euhumanjournals.com These are crucial parameters for impurity analysis as they define the lower limits of detection and quantification for compounds like this compound. oup.com The LOQ is particularly important as it represents the minimum concentration at which the impurity can be reliably monitored. humanjournals.com

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. oup.com This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in the flow rate, column temperature, and the composition of the mobile phase. oup.comnih.gov The method's robustness is often evaluated using a Quality by Design (QbD) approach to identify critical method parameters and establish a design space where the method remains effective. nih.govresearchgate.net

Biochemical Interactions and Molecular Activity Studies Non Clinical

Exploration of Potential Molecular Target Interactions (e.g., Hormone Receptors, Enzymes) in In Vitro Assays

In vitro studies on drospirenone (B1670955) have elucidated its binding affinities for various steroid hormone receptors, providing a basis for understanding the potential interactions of its metabolites, including the hypothetical Drospirenone 3,5,5'-Triol. Drospirenone itself exhibits a high affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR), where it acts as an antagonist. nih.gov It displays low binding affinity for the androgen receptor (AR), also exerting an antagonistic effect. nih.gov Notably, drospirenone shows negligible affinity for the estrogen receptor (ER) and the glucocorticoid receptor (GR). nih.gov

The introduction of three hydroxyl groups to form this compound would significantly increase the molecule's polarity. This structural modification would likely alter its binding affinity for the aforementioned receptors. Generally, increased hydroxylation can decrease the affinity of a steroid for its receptor due to changes in molecular shape and electronic properties. However, the precise impact on receptor interaction would require specific in vitro binding assays with the isolated triol compound.

Table 1: Receptor Binding Profile of Drospirenone (Parent Compound)

| Receptor | Binding Affinity | Activity |

| Progesterone Receptor (PR) | High | Agonist |

| Mineralocorticoid Receptor (MR) | High | Antagonist |

| Androgen Receptor (AR) | Low | Antagonist |

| Estrogen Receptor (ER) | Negligible | - |

| Glucocorticoid Receptor (GR) | Low | No significant activity |

This table is based on the known activity of the parent compound, drospirenone. The binding profile of this compound may differ.

Effects on Steroidogenic and Metabolic Pathways (e.g., Hydroxylation, Reduction) in Cellular Models

The metabolism of drospirenone in cellular models involves several enzymatic pathways, primarily hydroxylation and reduction, leading to the formation of various metabolites. The major inactive metabolites of drospirenone are the acid form of drospirenone, created by the opening of the lactone ring, and the 4,5-dihydrodrospirenone-3-sulfate. nih.gov The formation of a triol derivative like this compound would be a product of extensive hydroxylation.

In cellular models, drospirenone has been shown to influence metabolic pathways. For instance, it has demonstrated antiadipogenic effects in murine preadipocyte cell lines by inhibiting adipose conversion. oup.comnih.gov This action is mediated through its antagonistic effect on the mineralocorticoid receptor. oup.comnih.gov The metabolic effects of this compound have not been directly studied. However, as a potential metabolite, its formation would be part of the broader metabolic cascade of drospirenone. The increased polarity of the triol would likely facilitate its further conjugation and excretion from the body.

Structure-Activity Relationship (SAR) Studies of the Triol Structure and its Derivatives

Specific structure-activity relationship (SAR) studies for this compound are not available. However, general SAR principles for steroids can provide insights. The steroid nucleus is crucial for receptor binding, and modifications at different positions can significantly alter activity.

A fundamental principle of steroid SAR is that the introduction of polar groups, such as hydroxyls, generally decreases progestational and androgenic activity while increasing the potential for more rapid metabolism and clearance.

Table 2: General Structure-Activity Relationship Principles for Steroids

| Structural Modification | Potential Effect on Activity |

| Introduction of hydroxyl groups | Increased polarity, potentially decreased receptor affinity, altered metabolic stability |

| Alteration of the steroid backbone | Significant changes in receptor binding and selectivity |

| Modification of side chains | Can influence potency and duration of action |

Role as a Biological Intermediate or Metabolite in Non-Human Systems (e.g., Microbial Metabolism)

Studies on the microbial metabolism of drospirenone have been conducted to understand its biotransformation pathways and to generate novel derivatives. The fungus Cunninghamella elegans has been shown to metabolize drospirenone into several hydroxylated and dihydroxylated products. aub.edu.lb While this compound was not identified as a metabolite in this specific study, the formation of mono- and di-hydroxylated derivatives suggests that further hydroxylation to a triol is a plausible metabolic step in certain microbial systems. aub.edu.lb

Microbial systems are often used as models for mammalian metabolism and for the production of steroid hormone derivatives. The ability of microorganisms to perform specific and stereoselective hydroxylations makes them valuable tools in studying the metabolism of compounds like drospirenone. The formation of this compound in such a system would classify it as a microbial metabolite of drospirenone.

Future Research Directions and Methodological Innovations

Development of Novel Biocatalytic Systems for Triol Production and Derivatization

The synthesis of complex steroid derivatives like Drospirenone (B1670955) 3,5,5'-Triol often involves intricate, multi-step chemical processes. csjmu.ac.in Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a promising green alternative, providing high regio- and stereoselectivity under mild conditions. researchfloor.orgorientjchem.org Future research is geared towards discovering and engineering novel biocatalytic systems for both the efficient production of the triol from its parent compound, drospirenone, and its subsequent derivatization.

Microbial transformation is a key area of exploration. slideshare.net Organisms from genera such as Cunninghamella, Aspergillus, and Rhizopus are known for their steroid-hydroxylating capabilities. orientjchem.orgnih.gov A primary research goal is to screen diverse microbial libraries to identify strains that can perform the specific hydroxylations required to form Drospirenone 3,5,5'-Triol with high yield and specificity. Once identified, techniques like gene cloning and site-directed mutagenesis can be employed to enhance the activity and stability of the responsible enzymes, such as cytochrome P450 monooxygenases. ramauniversity.ac.in

Immobilization of these biocatalysts is another critical innovation. nih.gov Entrapping microbial cells or purified enzymes in matrices like polyvinyl alcohol cryogels or alginate beads can create robust, reusable systems suitable for continuous flow reactors. nih.govresearchgate.net This approach not only streamlines product isolation but also improves the economic feasibility of large-scale production. nih.gov Research will focus on optimizing immobilization techniques to maintain high catalytic activity and minimize substrate diffusion limitations. nih.gov

| Biocatalyst Type | Potential Microorganism/Enzyme | Target Reaction | Key Research Objective |

|---|---|---|---|

| Whole-Cell (Fungi) | Cunninghamella elegans | Hydroxylation of Drospirenone | Screening for strains with high regio- and stereoselectivity for triol formation. |

| Isolated Enzyme | Cytochrome P450 Monooxygenase | Specific C-3, C-5 hydroxylation | Enzyme engineering for enhanced catalytic efficiency and substrate specificity. |

| Immobilized System | Immobilized Pimelobacter simplex cells | Continuous production of triol | Development of stable, reusable cryogel-based bioreactors. nih.gov |

| Chemo-enzymatic | Lipase-mediated acylation | Derivatization of the triol hydroxyl groups | Creating novel triol esters with unique physicochemical properties. researchgate.net |

Advanced Spectroscopic Techniques for In Situ Monitoring of Triol Formation

Understanding the kinetics and mechanism of this compound formation requires real-time monitoring of the reaction. Advanced spectroscopic methods, as part of Process Analytical Technology (PAT), are pivotal for this purpose. These techniques allow for in situ analysis without the need for sample extraction, providing immediate feedback for process control and optimization. csjmu.ac.in

Future research will likely focus on the application of techniques such as Raman and Near-Infrared (NIR) spectroscopy. These methods can monitor changes in the molecular vibrations of the steroid nucleus as drospirenone is converted to its triol derivative. The development of robust chemometric models will be essential to deconvolve the complex spectral data and accurately quantify the concentrations of the substrate, intermediate species, and the final triol product in the reaction mixture.

Furthermore, advances in mass spectrometry (MS), particularly ambient ionization techniques like Desorption Electrospray Ionization (DESI-MS), could enable the direct analysis of the reaction surface or solution with minimal perturbation. austinpublishinggroup.com Coupling these spectroscopic methods with bioreactors will provide unprecedented insight into the biocatalytic process, facilitating the rapid optimization of parameters like pH, temperature, and substrate feeding strategies. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations of Triol-Protein Interactions

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. princeton.eduumd.edu Molecular dynamics (MD) simulations and quantum mechanical calculations can predict binding affinities, identify key interacting residues, and elucidate the conformational changes that occur upon binding. escholarship.org

A significant future research direction is the use of MD simulations to model the binding of this compound to various steroid receptors, such as the mineralocorticoid receptor (MR) and progesterone (B1679170) receptor (PR). nih.gov By comparing the simulated binding mode of the triol to that of the parent drospirenone, researchers can gain insights into how the additional hydroxyl groups influence receptor affinity and selectivity. These computational studies can guide the rational design of novel derivatives with tailored pharmacological profiles.

Quantum chemistry-based methods will also be crucial for understanding the fragmentation pathways of the triol in mass spectrometry, aiding in its unambiguous identification in complex biological matrices. escholarship.org These theoretical calculations can help build more accurate spectral libraries for metabolomics studies. escholarship.org

| Computational Method | Research Application | Anticipated Outcome |

|---|---|---|

| Molecular Docking | Predicting binding pose in steroid receptor pockets | Identification of key hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics (MD) Simulation | Simulating triol-receptor complex stability over time | Understanding the dynamic nature of the interaction and residence time. |

| Free Energy Perturbation (FEP) | Calculating relative binding affinities | Quantitative prediction of how hydroxyl groups affect binding potency. |

| Density Functional Theory (DFT) | Predicting spectroscopic properties and reaction mechanisms | Elucidation of mass spectral fragmentation for improved analytical identification. princeton.edu |

Exploration of Unique Stereoselective Transformations Involving the Triol Moiety

The three hydroxyl groups of this compound offer multiple sites for further chemical modification. A key area for future research is the exploration of unique stereoselective transformations that can selectively target one or two of these hydroxyl groups. acs.org Such transformations are challenging but can lead to the creation of novel steroid derivatives with potentially unique biological activities.

The use of enzymatic catalysts, particularly hydrolases like lipases and proteases, will be instrumental. researchgate.net These enzymes can exhibit high regioselectivity in acylation or deacylation reactions, allowing for the protection or modification of a specific hydroxyl group. researchgate.net For instance, research could focus on finding a lipase (B570770) that selectively acylates the C-3 hydroxyl group, leaving the C-5 hydroxyls free for subsequent chemical reactions.

Moreover, the development of novel chiral catalysts and reagents for non-enzymatic transformations will be pursued. This could involve organocatalysis or transition-metal catalysis to achieve stereoselective oxidations, reductions, or conjugations at the triol's hydroxyl positions. The resulting stereoisomers could then be evaluated for their biological properties, potentially uncovering structure-activity relationships that are not apparent from the parent triol. researchfloor.org

Q & A

Q. What computational tools predict the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.